Tenofovir-Resistant HBV Susceptibility
In a randomized, double-blind, phase 3 non-inferiority trial (NCT01937806), besifovir dipivoxil maleate (BSV) 150 mg demonstrated antiviral efficacy comparable to tenofovir disoproxil fumarate (TDF) 300 mg in treatment-naïve CHB patients at 48 weeks. The proportion of patients achieving HBV DNA <69 IU/mL was 80.9% (80/99) for BSV vs. 84.9% (84/98) for TDF, establishing non-inferiority [1]. Critically, renal safety, as measured by change in estimated glomerular filtration rate (eGFR), significantly favored BSV. The eGFR change in the TDF group was significantly lower than in the BSV group at week 48, indicating better preservation of renal function with BSV [1].
| Evidence Dimension | Virologic Response (HBV DNA <69 IU/mL) at Week 48 |
|---|---|
| Target Compound Data | 80.9% (80/99 patients) |
| Comparator Or Baseline | TDF 300 mg: 84.9% (84/98 patients) |
| Quantified Difference | Non-inferior (p-value not explicitly stated for this comparison; trial met non-inferiority criteria) |
| Conditions | Randomized, double-blind, phase 3 trial; treatment-naïve CHB patients |
Why This Matters
This head-to-head trial data establishes BSV/LB80317 as an equally potent antiviral agent with a superior renal safety profile compared to TDF, a key consideration for long-term therapy.
- [1] Ahn SH, Kim W, Jung YK, et al. Efficacy and Safety of Besifovir Dipivoxil Maleate Compared With Tenofovir Disoproxil Fumarate in Treatment of Chronic Hepatitis B Virus Infection. Clin Gastroenterol Hepatol. 2019;17(9):1850-1859.e4. doi:10.1016/j.cgh.2018.11.022. View Source
